molecular formula C24H20ClN3O3S B2930193 4-chloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532972-21-7

4-chloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2930193
CAS No.: 532972-21-7
M. Wt: 465.95
InChI Key: YEKGBLLCRWDUQL-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic small molecule of significant interest in early-stage chemical and pharmacological research. Its complex structure integrates several pharmacologically active motifs, including an indole core, a benzamide fragment, and a (4-nitrophenyl)methyl-sulfanyl linkage . This specific molecular architecture, particularly the incorporation of a nitrophenyl group and a sulfanyl ether bridge, suggests potential for the compound to interact with a variety of biological targets. Researchers are directed to investigate its properties as a potential enzyme inhibitor or a modulator of protein-protein interactions. The structural features present in this compound are commonly explored in the development of molecular probes to study cellular pathways and signal transduction mechanisms . The presence of the indole system, a scaffold prevalent in many biologically active natural products, further enhances its value as a key intermediate for the synthesis of more complex chemical libraries for high-throughput screening. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c25-19-9-7-18(8-10-19)24(29)26-13-14-27-15-23(21-3-1-2-4-22(21)27)32-16-17-5-11-20(12-6-17)28(30)31/h1-12,15H,13-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKGBLLCRWDUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a fully saturated derivative.

Scientific Research Applications

4-chloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Hypothesized Bioactivity Evidence Source
4-Chloro-N-[2-(3-{[(4-Nitrophenyl)Methyl]Sulfanyl}-1H-Indol-1-yl)Ethyl]Benzamide (Target) 4-Cl benzamide, indole-3-(4-nitrobenzylsulfanyl), ethyl linker Kinase inhibition, opioid activity
N-[2-(5-Chloro-1H-Indol-3-yl)Ethyl]-4-Nitrobenzamide 4-NO₂ benzamide, indole-5-Cl, no sulfanyl group Reduced metabolic stability
2,4-Dichloro-N-[2-(3-{[(4-Nitrophenyl)Methyl]Sulfanyl}-1H-Indol-1-yl)Ethyl]Benzamide 2,4-diCl benzamide, indole-3-(4-nitrobenzylsulfanyl) Enhanced halogen bonding
4-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)Ethyl]Benzamide 4-Cl benzamide, indole-5-Me, no sulfanyl/nitro groups Simplified metabolism, lower potency
2-Chloro-N-[2-[[5-(4-Chlorophenyl)-1H-Imidazol-2-yl]Sulfanyl]Ethyl]Benzamide 2-Cl benzamide, imidazole-2-sulfanyl, dual Cl substituents Antifungal/antibacterial activity
AH-7921 (3,4-Dichloro-N-{[1-(Dimethylamino)Cyclohexyl]Methyl}Benzamide) 3,4-diCl benzamide, cyclohexylmethylamino group Opioid receptor agonism

Key Observations :

Substituent Position and Bioactivity :

  • The 4-chloro group on benzamide (target compound) is conserved in multiple analogs (e.g., AH-7921) and is critical for receptor binding in opioid-like compounds .
  • Indole substitution : The 3-(4-nitrobenzylsulfanyl) group in the target compound introduces steric bulk and redox sensitivity, distinguishing it from simpler analogs like ’s 5-methylindole derivative.

Impact of Sulfanyl and Nitro Groups: The sulfanyl (-S-) linkage in the target compound and ’s imidazole analog may enhance metal coordination or disulfide bond formation, influencing enzyme inhibition .

Linker Flexibility: Ethyl linkers (target, ) balance flexibility and rigidity, whereas cyclohexylamino groups (AH-7921) restrict conformational mobility, affecting receptor selectivity .

Biological Activity

4-chloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a nitrophenyl moiety, and an indole derivative. Its molecular formula is C20H22ClN3O2SC_{20}H_{22}ClN_3O_2S, and it has been identified as a potential candidate for various therapeutic applications due to its unique structural characteristics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Indole Derivative : The initial step often involves the synthesis of the indole core, which is then functionalized with a sulfanyl group.
  • Introduction of the Nitrophenyl Group : This step usually employs electrophilic aromatic substitution methods to attach the nitrophenyl moiety.
  • Final Coupling Reaction : The final product is obtained through amide bond formation between the benzamide and the previously synthesized indole derivative.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. For instance:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Kinases : It has been suggested that the compound inhibits specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerMCF-710Inhibition of cell proliferation
AnticancerA54915Induction of apoptosis
Kinase InhibitionRET KinaseModerateDisruption of signaling pathways

Case Studies

A notable study investigated the effects of this compound on RET kinase activity, revealing that it significantly reduced RET kinase activity in both molecular assays and cellular models. The study concluded that this compound could be developed into a lead candidate for further investigation in cancer therapy .

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